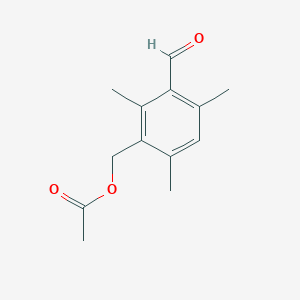

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" often involves complex organic reactions, employing various starting materials and catalysts to achieve the desired product. While specific synthesis routes for this exact compound are not detailed in the literature, studies on similar benzothiazole and piperidine derivatives provide insights into potential synthetic pathways. These pathways might include reactions such as nucleophilic substitution, amidation, and cyclization, often requiring precise conditions to ensure high yield and purity.

Molecular Structure Analysis

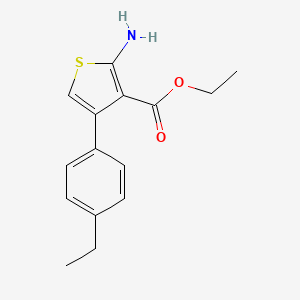

The molecular structure of benzothiazole-piperidine derivatives typically features a benzothiazole ring connected to a piperidine ring through a methanone linker. Crystallographic studies of related compounds highlight the importance of this configuration, demonstrating how the arrangement of these functional groups influences the molecule's overall geometry and stability. The piperidine ring can adopt various conformations (e.g., chair, boat), significantly affecting the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Compounds containing benzothiazole and piperidine units engage in a variety of chemical reactions, reflecting their functional group chemistry. These may include electrophilic and nucleophilic substitutions, ring expansions, and interactions with other organic molecules under acidic or basic conditions. The reactivity is often modulated by the electron-withdrawing or donating nature of the substituents attached to the core rings.

Physical Properties Analysis

The physical properties of "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by molecular structure, including intermolecular interactions like hydrogen bonding, which can also affect the compound's stability and solid-state form.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, redox potential, and photophysical behavior, are determined by the electronic nature of the benzothiazole and piperidine units and their interaction. The presence of the amino group and its position on the benzothiazole ring can significantly impact the molecule's electron distribution, affecting its reactivity towards other chemical species.

For detailed information on the synthesis, properties, and analyses of related compounds, please refer to the following sources:

- (Eckhardt et al., 2020) discusses the structural characterization of a side product in benzothiazinone synthesis, offering insights into molecular structure and synthesis pathways.

- (Prasad et al., 2018) covers the synthesis and structural exploration of a novel bioactive heterocycle, providing valuable information on molecular structure analysis and chemical properties.

- (Pancholia et al., 2016) explores the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, shedding light on chemical reactions and biological properties.

科学的研究の応用

Antimicrobial Activity

Compounds related to (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone have been synthesized and shown to exhibit antimicrobial activity. Studies by Patel, Agravat, and Shaikh (2011) synthesized derivatives and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Patel and Agravat (2007) also reported antibacterial and antifungal activities for new pyridine derivatives (Patel & Agravat, 2007).

Antiproliferative Activity

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, closely related to the chemical , was synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Prasad et al., 2018).

Structural Characterization

The structural characterization of related compounds is crucial for understanding their properties and potential applications. Eckhardt et al. (2020) reported the structure of a side product in benzothiazinone synthesis, highlighting the importance of structural analysis in drug development (Eckhardt et al., 2020).

Anti-mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype, showing promise in the fight against tuberculosis (Pancholia et al., 2016).

Anticonvulsant Agents

Novel derivatives of methanone compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated as anticonvulsant agents, showing significant potential in treating seizures (Malik & Khan, 2014).

特性

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXGLOPWFFSJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354338 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

CAS RN |

351518-88-2 |

Source

|

| Record name | (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)